Basic cupric carbonate

Overview

Description

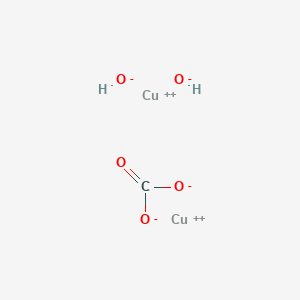

Chemical Composition and Structure Basic cupric carbonate (CuCO₃·Cu(OH)₂·H₂O, CAS 12069-69-1) is a green crystalline compound with a molecular weight of 221.11 g/mol . Its structure consists of alternating layers of copper(II) carbonate and copper(II) hydroxide, forming a hydrated basic carbonate. The exact composition can vary depending on synthesis conditions, as noted in gravimetric and thermogravimetric analyses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Basic cupric carbonate can be prepared by treating aqueous solutions of copper(II) sulfate with sodium bicarbonate. The reaction proceeds as follows: [ 2 \text{CuSO}_4 + 2 \text{Na}_2\text{CO}_3 + \text{H}_2\text{O} \rightarrow \text{Cu}_2(\text{OH})_2\text{CO}_3 + 2 \text{Na}_2\text{SO}_4 + \text{CO}_2 ] Copper(II) sulfate can also be substituted with copper(II) chloride .

Industrial Production Methods: In industrial settings, this compound is produced by combining aqueous solutions of copper(II) sulfate and sodium carbonate. The this compound precipitates from the solution, releasing carbon dioxide .

Types of Reactions:

Decomposition: When heated, this compound decomposes to form copper(II) oxide and carbon dioxide: [ \text{Cu}_2(\text{OH})_2\text{CO}_3 \rightarrow 2 \text{CuO} + \text{CO}_2 + \text{H}_2\text{O} ]

Oxidation-Reduction: this compound can undergo redox reactions, particularly in the presence of reducing agents.

Substitution: It can react with acids to form copper(II) salts and carbon dioxide.

Common Reagents and Conditions:

Reagents: Sodium bicarbonate, copper(II) sulfate, copper(II) chloride, acids (e.g., hydrochloric acid).

Conditions: Aqueous solutions, heating for decomposition reactions.

Major Products:

Decomposition: Copper(II) oxide and carbon dioxide.

Acid Reaction: Copper(II) salts and carbon dioxide.

Scientific Research Applications

Wood Preservation

Environmental Benefits : Basic cupric carbonate is increasingly recognized as an environmentally friendly alternative to traditional wood preservatives like Chromated Copper Arsenate (CCA). The latter contains arsenic, a known environmental pollutant. Research indicates that this compound can effectively protect wood from decay and insect damage while posing less risk to the environment .

Case Study : A study demonstrated the efficacy of this compound as a wood preservative. The compound was synthesized through a chemical precipitation method using copper chloride and sodium hydroxide, resulting in a blue colloidal precipitate. The product exhibited strong antifungal properties, making it suitable for outdoor wood applications .

Agricultural Applications

Fungicides and Pesticides : this compound is utilized in agriculture as a fungicide and pesticide. It helps control plant diseases and pests, thereby enhancing crop yield. The compound acts by disrupting the cellular processes of fungi and insects .

Animal Feed Additive : This compound is also incorporated into animal feed to prevent copper deficiency in livestock, particularly ruminants. Its inclusion ensures proper growth and metabolic function in animals .

Pigments and Colorants

This compound is employed as a pigment in various products, including paints, varnishes, and pottery glazes. Its vibrant blue-green color is desirable in artistic applications and industrial coatings .

| Application | Description |

|---|---|

| Wood Preservation | Environmentally friendly alternative to CCA for protecting wood from decay. |

| Agriculture | Used as a fungicide and pesticide; prevents copper deficiency in livestock. |

| Pigments | Provides color in paints, varnishes, and ceramics; vibrant blue-green hue. |

Chemical Manufacturing

This compound serves as a precursor for the synthesis of various copper compounds used in industrial processes. It can be converted into copper salts through reactions with stronger acids, facilitating its use in chemical manufacturing .

Pyrotechnics

The compound finds applications in pyrotechnics due to its ability to produce vibrant colors when burned. It is used in fireworks formulations to achieve specific visual effects .

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for various analyses. Its properties allow it to participate in reactions that help identify other substances or determine their concentrations .

Mechanism of Action

The mechanism by which basic cupric carbonate exerts its effects involves the release of copper ions (Cu²⁺) in aqueous environments. These ions can interact with various molecular targets, including enzymes and cellular membranes, leading to antimicrobial effects. The copper ions can disrupt cellular processes by binding to proteins and nucleic acids, ultimately leading to cell death .

Comparison with Similar Compounds

Physical and Chemical Properties

- Appearance : Light green powder or crystalline solid .

- Decomposition : Begins at 200°C, yielding CuO, CO₂, and H₂O .

- Solubility: Insoluble in water and ethanol; soluble in acids (forming corresponding copper salts), cyanides, and ammonia solutions .

- Density : ~4.0 g/cm³ .

Synthesis Methods

A common industrial method involves reacting sodium bicarbonate with copper sulfate under controlled pH (8.0–8.05) and temperature, followed by filtration and drying . This process ensures high purity (>99%) and low impurity content .

Natural Copper Carbonates: Azurite and Malachite

Key Differences :

- Azurite has a higher carbonate-to-hydroxide ratio (2:1 vs. 1:1 in malachite), affecting its color and stability .

Research Findings :

- In seawater, this compound forms a bluish-green precipitate with lower solubility (25 mg Cu/L) compared to theoretical CuCO₃ (3.9×10⁻⁴ mol/L) .

- Cupric sulfate’s high solubility makes it preferable for liquid formulations, whereas basic carbonate’s insolubility enhances its longevity in soil applications .

Other Basic Carbonates

Structural Contrasts :

- Basic lead carbonate’s layered structure enables opacity in paints, whereas this compound’s green color limits its use to niche applications .

Research Highlights

- Leaching Efficiency: this compound’s dissolution in L-monosodium glutamate solutions is pH-dependent, with optimal recovery at pH 8–10 .

- Environmental Behavior : In aerated soils, copper solubility is controlled by basic carbonate formation, limiting bioavailability to <1 mg/L .

- Catalytic Performance: When used in acetylene decomposition, this compound yields helical carbon nanofibers with high surface area (~200 m²/g) .

Biological Activity

Basic cupric carbonate, also known as copper(II) carbonate hydroxide (Cu₂(OH)₂CO₃), is a compound that exhibits various biological activities and applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by its green solid form and is found naturally in minerals such as malachite. It can be synthesized through the reaction of copper(II) sulfate with sodium carbonate or bicarbonate, resulting in a precipitate of this compound along with the release of carbon dioxide:

Biological Applications

This compound has been utilized in various fields, including agriculture, medicine, and materials science. Its biological activities include:

- Antimicrobial Properties : this compound has shown efficacy as a fungicide and bactericide. It is often used in agricultural applications to protect crops from fungal infections and pests .

- Toxicity Studies : Research indicates that copper nanoparticles (Cu NPs), including those derived from this compound, can exhibit toxicity to various organs such as the brain, liver, and lungs. These findings highlight the need for caution in its application .

- Biocompatibility : A study assessed the biocompatibility of this compound, revealing that while it can be toxic at certain concentrations, it may also possess beneficial properties when used appropriately .

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : Copper ions can generate reactive oxygen species (ROS), leading to oxidative stress in cells. This mechanism is linked to both therapeutic effects and potential toxicity .

- Cellular Interaction : this compound interacts with cellular components, influencing pathways involved in apoptosis and inflammation. For instance, it has been noted to inhibit pro-apoptotic proteins, which could promote cell survival under certain conditions .

Case Studies

- Agricultural Use : In a study evaluating the effectiveness of this compound as a fungicide, it was found to significantly reduce fungal growth on treated crops compared to untreated controls. The compound's ability to disrupt fungal cell membranes was identified as a key factor in its efficacy.

- Toxicological Assessment : A comprehensive assessment of the toxicity of this compound revealed dose-dependent effects on liver function in animal models. At higher concentrations, significant increases in liver enzymes were observed, indicating potential hepatotoxicity .

Data Summary

| Property | Value/Description |

|---|---|

| Chemical Formula | Cu₂(OH)₂CO₃ |

| Appearance | Green solid (malachite) |

| Solubility | Insoluble in water; soluble in acids |

| Applications | Fungicide, pigment, antimicrobial agent |

| Toxicity | Dose-dependent toxicity observed in organ studies |

Chemical Reactions Analysis

Thermal Decomposition

Basic cupric carbonate decomposes upon heating, releasing carbon dioxide and forming copper(II) oxide (CuO):

| Decomposition Conditions | Products | References |

|---|---|---|

| 290–300°C at atmospheric pressure | CuO, CO₂, H₂O | |

| 180°C under 4.6 MPa CO₂ pressure | Stable CuCO₃ |

The stability of this compound is highly dependent on CO₂ partial pressure. At pCO₂ < 0.11 atm, it decomposes into CuO and CO₂ in dry air .

Acid-Base Reactions

This compound reacts with acids to form corresponding copper(II) salts, water, and carbon dioxide:

Example Reactions:

-

Hydrochloric Acid (HCl):

-

Sulfuric Acid (H₂SO₄):

| Acid | Products | Reaction Conditions | References |

|---|---|---|---|

| HCl | CuCl₂, H₂O, CO₂ | Room temperature | |

| H₂SO₄ | CuSO₄, H₂O, CO₂ | Room temperature |

Copper Sulfate Method

Reaction with sodium bicarbonate:

Copper Nitrate Method

Reaction with sodium carbonate/bicarbonate:

| Method | Reactants | Conditions | References |

|---|---|---|---|

| Sulfate-based synthesis | CuSO₄, NaHCO₃ | 70–80°C, pH 8 | |

| Nitrate-based synthesis | Cu(NO₃)₂, Na₂CO₃/NaHCO₃ | Ambient temperature |

Solubility and Complexation

This compound exhibits limited solubility in water but forms complexes in specific environments:

| Solubility Profile | Conditions | References |

|---|---|---|

| Insoluble in cold water | 25°C | |

| Soluble in ammonia (NH₃) | Forms [Cu(NH₃)₄]²⁺ | |

| Soluble in concentrated NaHCO₃ | High pH, elevated temps |

In highly basic solutions, the carbonate complex anion forms:

Stability in Aqueous Environments

The compound’s stability in water depends on CO₂ partial pressure and pH:

| Condition | Outcome | References |

|---|---|---|

| pCO₂ > 4.57 atm, pH 4–8 | Stable CuCO₃ | |

| pCO₂ < 4.57 atm | Converts to azurite (Cu₃(CO₃)₂(OH)₂) |

Reaction in low-CO₂ environments:

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing basic cupric carbonate in laboratory settings?

this compound (CuCO₃·Cu(OH)₂) is typically synthesized via precipitation reactions. A common method involves reacting copper sulfate (CuSO₄) with sodium carbonate (Na₂CO₃) in aqueous solutions at controlled temperatures (e.g., 75°C). Stoichiometric ratios (e.g., 1:1.2 CuSO₄:Na₂CO₃) are critical to avoid impurities like unreacted sulfates . Post-synthesis, the product is washed, filtered, and dried. Purity is verified through elemental analysis (e.g., ≥97% CuCO₃·Cu(OH)₂) and impurity thresholds (e.g., Fe ≤0.03%, Pb ≤0.003%) .

Q. How can spectroscopic techniques (FT-IR, SEM) characterize this compound’s structural properties?

- FT-IR : Identifies functional groups (e.g., CO₃²⁻ stretching at ~1,400 cm⁻¹ and OH⁻ bending at ~3,400 cm⁻¹) to confirm carbonate-hydroxide bonding .

- SEM : Reveals morphology (e.g., spherical aggregates or thin crystalline bouquets). Surfactants like SDS or CTAB alter particle size and uniformity .

- XRD : Validates crystallinity against reference patterns (e.g., JCPDS 00-041-1390) .

Q. What are the solubility and stability considerations for this compound in aqueous systems?

The compound is insoluble in water but dissolves in acids (e.g., HCl) to form Cu²⁺ ions. Stability in air is high, but prolonged exposure to moisture and CO₂ may lead to surface oxidation. Storage recommendations include airtight containers in cool, dark environments to prevent decomposition .

Advanced Research Questions

Q. How do surfactants influence the morphology and thermal decomposition of this compound?

Surfactants (e.g., SDS, PEG) act as templating agents during synthesis, reducing particle agglomeration and yielding uniform spherical morphologies. Thermogravimetric analysis (TGA) shows that surfactant-modified samples exhibit shifted decomposition temperatures (e.g., ~200°C for surfactant-free vs. ~220°C for SDS-modified), attributed to altered crystal packing . Advanced studies should compare kinetic parameters (e.g., activation energy via Kissinger method) across surfactant types.

Q. What contradictions exist in reported thermodynamic data for this compound, and how can they be resolved?

Discrepancies in melting points (e.g., 200°C in some studies vs. 220°C in others) may arise from impurities or varying heating rates. Researchers should standardize protocols (e.g., DSC at 10°C/min under N₂) and cross-validate with XRD to ensure phase purity . Contradictory solubility product constants (pKsp ~9.86) require ion-selective electrode measurements under controlled pH .

Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in environmental or catalytic applications?

Density functional theory (DFT) can model surface interactions, such as CO₂ adsorption on Cu sites for catalytic applications. Molecular dynamics (MD) simulations of aqueous interfaces predict dissolution kinetics, aiding in designing corrosion-resistant coatings. Validate models with experimental XPS data to confirm surface oxidation states .

Q. Methodological Guidelines

Designing experiments to analyze this compound’s role in pesticide formulations

- Objective : Assess antifungal efficacy against Fusarium spp. using agar dilution assays.

- Controls : Include commercial fungicides (e.g., Cu(OH)₂) for benchmarking.

- Data Collection : Measure inhibition zones and correlate with Cu²⁺ release rates (ICP-MS).

- Ethical Considerations : Follow OECD guidelines for ecotoxicity testing (e.g., LC50 for earthworms) .

Best practices for reporting synthetic protocols in peer-reviewed journals

- Reproducibility : Detail stoichiometry, temperature, and washing steps (e.g., "3× deionized water washes").

- Characterization : Provide full spectral data (FT-IR peaks, XRD 2θ values) in supplementary materials.

- Ethics : Disclose funding sources and conflicts of interest per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

Properties

IUPAC Name |

dicopper;carbonate;dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2Cu.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;2*+2;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMDPCMYTCRWFF-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[OH-].[OH-].[Cu+2].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Cu2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green to blue or dark green solid; [Merck Index] Dark green powder; [Sigma-Aldrich MSDS] | |

| Record name | Cupric carbonate, basic | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13329 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1319-53-5, 12069-69-1 | |

| Record name | Malachite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1319-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Basic copper carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12069-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BASIC CUPRIC CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GIK928GH0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.